molecular formula C14H12N2O2S B12681182 1H-Indole, 1-((2-aminophenyl)sulfonyl)- CAS No. 173908-44-6

1H-Indole, 1-((2-aminophenyl)sulfonyl)-

Cat. No.: B12681182
CAS No.: 173908-44-6
M. Wt: 272.32 g/mol
InChI Key: DCPWJRMUSRUXQT-UHFFFAOYSA-N
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Description

1H-Indole, 1-((2-aminophenyl)sulfonyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Preparation Methods

The synthesis of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be achieved through several methods. One common synthetic route involves the iodophor-/H2O2-mediated sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase. This method is efficient, environmentally friendly, and suitable for a wide range of substrates . Another approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

1H-Indole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, sodium sulfinate, and TMSOTf. Major products formed from these reactions include 2-sulfonylindoles and other substituted indole derivatives .

Scientific Research Applications

1H-Indole, 1-((2-aminophenyl)sulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to biological targets, leading to various physiological effects. The compound’s bioactivity is attributed to its ability to undergo electrophilic substitution, which allows it to interact with multiple receptors and enzymes .

Comparison with Similar Compounds

1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Another indole derivative with distinct properties.

    Sulfonamide-based indole analogs: Known for their antimicrobial actions.

The uniqueness of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- lies in its enhanced bioactivity due to the presence of the sulfonyl group, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

173908-44-6

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-indol-1-ylsulfonylaniline

InChI

InChI=1S/C14H12N2O2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2

InChI Key

DCPWJRMUSRUXQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3N

Origin of Product

United States

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